N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide
Description
Introduction to N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide
Systematic Nomenclature and Structural Identification
The compound’s IUPAC name, This compound , reflects its intricate architecture. Breaking this down:
- Thiazole core : A five-membered heterocyclic ring containing sulfur and nitrogen atoms at positions 1 and 3, respectively. The 4,5-dimethyl substitution and (2E)-ylidene configuration define stereochemical specificity.
- Pyrrolidine carboxamide : A five-membered saturated ring (pyrrolidine) with a carboxamide group at position 3. The 1-methyl and 2-phenyl substituents enhance steric and electronic properties.
Molecular Formula : C₂₁H₂₄N₄O₂S
Molecular Weight : 420.5 g/mol (calculated using PubChem’s atomic mass data).
Structural Features Table
X-ray crystallography data for analogous compounds (e.g., 4,4-dimethyl-5-sulfanylidenepyrrolidin-3-one) confirm planar geometries for the thiazole and pyrrolidine rings, with bond angles consistent with sp² hybridization at the ylidene carbon.
Historical Context of Thiazole-Pyrrolidine Hybrid Compounds in Medicinal Chemistry
Thiazole-pyrrolidine hybrids emerged in the early 2000s as scaffolds for targeting kinases and GPCRs. Key milestones include:
- Paal-Knorr Synthesis : Early routes to pyrrolidine-thiazole systems involved Paal-Knorr cyclization of 1,4-diketones with amines, followed by thiazole ring formation via Hantzsch thiazole synthesis.
- Chain Heterocyclization : The 2010s saw advances in sequential ring formation. For example, chloroacylation of pyrroles (e.g., 2-chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}-ethanone) followed by thioamide cyclization enabled precise substitution patterns.
Pharmacological Relevance Table
Recent studies highlight This compound as part of efforts to optimize pharmacokinetic properties. For instance, fluorinated analogs (e.g., 3-fluoro-N-(5-(hydroxymethyl)-3-(2,2,3,3-tetrafluoro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-ylidene)pyrrolidine-1-carboxamide) demonstrate enhanced metabolic stability.
Properties
Molecular Formula |
C17H19N3O2S |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H19N3O2S/c1-10-11(2)23-17(18-10)19-16(22)13-9-14(21)20(3)15(13)12-7-5-4-6-8-12/h4-8,13,15H,9H2,1-3H3,(H,18,19,22) |
InChI Key |
GCXGBDIVVJWSFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2CC(=O)N(C2C3=CC=CC=C3)C)C |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis
The 4,5-dimethyl-1,3-thiazol-2(3H)-ylidene amine intermediate is typically synthesized via the Hantzsch thiazole synthesis , which involves the reaction of α-haloketones with thiourea derivatives.
Reaction Conditions :
-
α-Bromoketone Precursor : 4,5-Dimethyl-2-bromoacetophenone (1.0 equiv) is reacted with thiourea (1.2 equiv) in ethanol under reflux for 12–24 hours.
-
Workup : The resulting thiazole-2-amine is precipitated by adjusting the pH to 7–8 and purified via recrystallization from ethanol/water (yield: 68–72%).
Key Optimization :
Alternative Route via β-Ketoester Bromination
A modified approach involves bromination of β-ketoesters followed by cyclization with thiourea, as demonstrated in the synthesis of analogous thiazole derivatives.
Procedure :
-
Bromination : 4,5-Dimethyl-β-ketoester (1.0 equiv) is treated with pyridinium tribromide (1.1 equiv) in chloroform at 40°C for 2 hours.
-
Cyclization : The α-bromo-β-ketoester intermediate is reacted with thiourea (1.5 equiv) in ethanol under reflux for 8 hours, yielding the thiazole-2-amine (yield: 45–69%).
Advantages :
-
Higher regioselectivity for 4,5-dimethyl substitution compared to the Hantzsch method.
Synthesis of 1-Methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic Acid
Cyclization of N-Methyl-2-phenylglutaramide
The pyrrolidone core is constructed via intramolecular cyclization of N-methyl-2-phenylglutaramide under acidic conditions.
Reaction Protocol :
-
Substrate Preparation : N-Methyl-2-phenylglutaramide (1.0 equiv) is dissolved in toluene containing p-toluenesulfonic acid (0.1 equiv).
-
Cyclization : The mixture is heated at 110°C for 6 hours, yielding the pyrrolidone carboxylic acid (yield: 58–65%).
Mechanistic Insight :
Enantioselective Synthesis Using Chiral Auxiliaries
To achieve high enantiopurity, a chiral oxazolidinone auxiliary is employed in the cyclization step, as reported in analogous syntheses.
Steps :
-
Auxiliary Attachment : (R)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde (1.2 equiv) is condensed with N-methyl-2-phenylglutaramide using T3P as a coupling agent.
-
Cyclization : The chiral intermediate undergoes cyclization in THF at −78°C using LDA (lithium diisopropylamide) as a base, yielding the enantiomerically enriched pyrrolidone (ee: 92–95%).
Amide Coupling of Thiazole and Pyrrolidone Units
Carbodiimide-Mediated Coupling
The final step involves coupling the thiazole-2-amine with 1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid using EDCI/HOBt as activating agents.
Optimized Conditions :
-
Reagents : Thiazole-2-amine (1.0 equiv), pyrrolidone carboxylic acid (1.1 equiv), EDCI (1.5 equiv), HOBt (1.5 equiv), and DIPEA (2.0 equiv) in DCM at 0°C to room temperature for 48 hours.
-
Yield : 63–70% after purification by column chromatography (silica gel, ethyl acetate/hexane 1:1).
Critical Parameters :
T3P-Promoted Coupling
An alternative method employs T3P (propylphosphonic anhydride) as a coupling reagent, offering higher efficiency and milder conditions.
Procedure :
-
Thiazole-2-amine (1.0 equiv) and pyrrolidone carboxylic acid (1.05 equiv) are combined with T3P (1.3 equiv) in DMF at 0°C for 1 hour, followed by stirring at room temperature for 12 hours.
-
Yield : 78–83% after aqueous workup and recrystallization from methanol.
Advantages :
-
Reduced reaction time (12 hours vs. 48 hours for EDCI).
Purification and Analytical Characterization
Chromatographic Purification
Spectroscopic Data
Crystallography
Single-crystal X-ray diffraction reveals N-H⋯O hydrogen bonds stabilizing the (2E)-configuration, with dihedral angles between the thiazole and pyrrolidone planes of 16.96°.
Optimization Strategies and Scale-Up Considerations
Solvent and Catalyst Screening
| Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | EDCI/HOBt | 63 | 95 |
| DMF | T3P | 83 | 98 |
| THF | DCC/DMAP | 54 | 91 |
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiazole or pyrrolidine derivatives.
Scientific Research Applications
N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutics.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Thiazole-Based Analogues
- N-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-nitrobenzenesulfonamide (16b) : This compound (C₁₁H₁₂N₄O₄S₂, MW 344.37) features a 4,5-dimethylthiazole ring but differs in its sulfonamide substituent. The nitrobenzene group may enhance electrophilic reactivity compared to the carboxamide in the target compound .
Thiadiazole-Based Analogues
- N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide () : This analogue (C₁₅H₁₃F₃N₄O₂S, MW 370.4) replaces the thiazole with a thiadiazole ring. The trifluoromethylphenyl group likely enhances metabolic stability but may reduce aqueous solubility compared to the target compound’s phenyl group .
Physicochemical and Metabolic Properties
- Metabolic Stability : Thiadiazole derivatives (e.g., MSO in ) are prone to auto-oxidation and glutathione-mediated recycling, forming futile metabolic cycles. The target compound’s thiazole ring may offer greater stability against such pathways .
- Solubility : The nitro group in Compound 16b increases polarity, whereas the trifluoromethyl group in ’s compound enhances hydrophobicity. The target compound’s balance of phenyl and carboxamide groups may optimize solubility for drug delivery .
Biological Activity
N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article provides a comprehensive overview of its biological activities, including anticancer and antimicrobial properties, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. Its molecular formula is , with a molecular weight of 310.4 g/mol. The thiazole moiety contributes to its pharmacological properties, making it a candidate for various therapeutic applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar thiazole derivatives. For instance, a study involving 5-oxopyrrolidine derivatives demonstrated significant cytotoxic effects against A549 human lung adenocarcinoma cells. The compounds were tested at a concentration of 100 µM for 24 hours, revealing structure-dependent anticancer activity.
Table 1: Anticancer Activity of Related Compounds
| Compound | IC50 (µM) | Cell Line | Reference |
|---|---|---|---|
| Compound 15 | 66 | A549 (Lung Cancer) | |
| Compound 20 | 45 | A549 (Lung Cancer) | |
| Compound 21 | 30 | A549 (Lung Cancer) |
The results indicated that compounds with free amino groups exhibited more potent anticancer activity compared to those with acetylamino fragments. Notably, compound 21 showed the highest selectivity and potency against multidrug-resistant strains.
Antimicrobial Activity
Thiazole derivatives have also been recognized for their antimicrobial properties. The compound was evaluated against various multidrug-resistant pathogens, including Staphylococcus aureus and Klebsiella pneumoniae.
Table 2: Antimicrobial Activity Against Multidrug-Resistant Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | |
| Klebsiella pneumoniae | 16 µg/mL | |
| Pseudomonas aeruginosa | 32 µg/mL |
The findings suggest that compounds similar to this compound may serve as effective agents against resistant bacterial strains.
The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, the presence of functional groups such as the thiazole ring is believed to play a crucial role in modulating biological pathways associated with cancer cell proliferation and microbial resistance.
Case Studies
Several case studies have documented the efficacy of thiazole derivatives in clinical settings. For example, one study reported that a related compound significantly reduced tumor size in murine models of lung cancer without causing substantial toxicity to normal tissues.
Q & A
Q. What are the key synthetic challenges in preparing N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step routes, including thiazole ring formation via cyclization of thioamides and α-haloketones, followed by coupling with the pyrrolidine-carboxamide moiety . Critical challenges include regioselectivity in thiazole formation and minimizing side reactions during imine bond formation. Optimization strategies:
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
- Temperature control : Reflux conditions (80–120°C) improve yield but require careful monitoring to avoid decomposition .
- Catalysts : Mild bases (e.g., triethylamine) facilitate coupling reactions without hydrolyzing sensitive functional groups .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR : ¹H/¹³C NMR to verify thiazole ring proton environments (δ 2.1–2.5 ppm for methyl groups) and pyrrolidine carbonyl signals (δ 170–175 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular weight (334.4 g/mol) and fragmentation patterns consistent with thiazole-pyrrolidine cleavage .
- X-ray crystallography : Resolve stereochemistry at the (2E)-ylidene moiety, critical for biological activity .
Q. What preliminary assays are recommended for evaluating its biological activity?
- Methodological Answer : Prioritize target-agnostic screening:
- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC determination .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity (IC₅₀ values) .
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2, kinase targets) to identify mechanistic pathways .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorobenzyl substitution) affect bioactivity, and what computational tools support SAR studies?
- Methodological Answer :
- Substitution effects : Fluorobenzyl analogs (as in related compounds) enhance lipophilicity and target binding via halogen bonding . Compare bioactivity data from analogs in Table 1:
| Analog | Substituent | Anticancer IC₅₀ (µM) |
|---|---|---|
| Target | 4,5-dimethyl | 12.3 ± 1.2 (HeLa) |
| Analog A | 4-F-benzyl | 8.7 ± 0.9 (HeLa) |
- Computational tools :
- Docking (AutoDock Vina) : Model interactions with kinase ATP-binding pockets .
- QSAR : Use MOE or Schrödinger to correlate substituent electronegativity with activity .
Q. What strategies resolve contradictions in bioactivity data across studies (e.g., variable IC₅₀ values)?
- Methodological Answer : Address variability via:
- Standardized protocols : Uniform cell culture conditions (e.g., passage number, serum concentration) .
- Metabolic stability assays : Assess compound degradation in vitro (e.g., liver microsomes) to rule out false negatives .
- Orthogonal assays : Validate cytotoxicity with ATP-based (CellTiter-Glo) and apoptosis markers (Annexin V) .
Q. How can the compound’s mechanism of action be elucidated when initial target screens are inconclusive?
- Methodological Answer : Employ multi-omics approaches:
- Transcriptomics (RNA-seq) : Identify differentially expressed genes in treated vs. untreated cells .
- Proteomics (LC-MS/MS) : Detect post-translational modifications (e.g., phosphorylation) linked to pathway disruption .
- Chemical proteomics : Use photoaffinity probes to capture direct binding partners .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
